molecular formula C15H16ClN3O2 B7025998 N-(7-chloroquinolin-2-yl)-2-morpholin-4-ylacetamide

N-(7-chloroquinolin-2-yl)-2-morpholin-4-ylacetamide

Cat. No.: B7025998
M. Wt: 305.76 g/mol
InChI Key: HSQDLTNCLGYMPY-UHFFFAOYSA-N
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Description

N-(7-chloroquinolin-2-yl)-2-morpholin-4-ylacetamide is a synthetic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities, including antimalarial, antibacterial, and anticancer properties

Properties

IUPAC Name

N-(7-chloroquinolin-2-yl)-2-morpholin-4-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O2/c16-12-3-1-11-2-4-14(17-13(11)9-12)18-15(20)10-19-5-7-21-8-6-19/h1-4,9H,5-8,10H2,(H,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSQDLTNCLGYMPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(=O)NC2=NC3=C(C=CC(=C3)Cl)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-chloroquinolin-2-yl)-2-morpholin-4-ylacetamide typically involves the reaction of 7-chloroquinoline with morpholine and acetic anhydride. One common method involves the use of ultrasound irradiation to enhance the reaction efficiency. The reaction is carried out in an ultrasonic bath at 90°C for 30 minutes, yielding the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, biocatalysis has been explored as a green chemistry approach for the synthesis of chiral drug intermediates, which can be applied to the production of this compound .

Chemical Reactions Analysis

Types of Reactions

N-(7-chloroquinolin-2-yl)-2-morpholin-4-ylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloroquinoline moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(7-chloroquinolin-2-yl)-2-morpholin-4-ylacetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. For example, its antimalarial activity is attributed to the inhibition of heme polymerase, an enzyme crucial for the survival of the malaria parasite .

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a similar quinoline structure.

    Hydroxychloroquine: Another antimalarial drug with additional hydroxyl groups.

    Quinacrine: A quinoline derivative with antiprotozoal activity.

Uniqueness

N-(7-chloroquinolin-2-yl)-2-morpholin-4-ylacetamide stands out due to its unique combination of the chloroquinoline and morpholine moieties, which confer distinct biological activities

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